rac-ethyl3-[(1R,3R)-3-aminocyclopentyl]propanoatehydrochloride,cis
Description
rac-Ethyl 3-[(1R,3R)-3-aminocyclopentyl]propanoate hydrochloride, cis is a chiral amine salt featuring a cyclopentane ring with cis-configured (1R,3R)-amino and propanoate ethyl ester substituents. The compound is a racemic mixture (rac) of enantiomers, stabilized as a hydrochloride salt to enhance solubility and stability. Key structural attributes include:
- Cyclopentane backbone: Provides conformational rigidity, influencing molecular interactions.
- cis-Amino and ester groups: The stereochemistry may enhance binding specificity in biological systems.
- Ethyl propanoate moiety: Introduces ester functionality, affecting lipophilicity and metabolic pathways.
Its molecular weight is estimated at 257.74 g/mol (calculated from inferred formula).
Properties
IUPAC Name |
ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)6-4-8-3-5-9(11)7-8;/h8-9H,2-7,11H2,1H3;1H/t8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQSHXVZEBXZKO-OZZZDHQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H]1CC[C@@H](C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride typically involves the following steps:
Formation of the Aminocyclopentyl Intermediate: The starting material, cyclopentanone, undergoes a reductive amination reaction with an appropriate amine to form the aminocyclopentyl intermediate.
Esterification: The aminocyclopentyl intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to form the desired ester.
Hydrochloride Salt Formation: The final step involves the conversion of the ester to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
rac-ethyl3-[(1R,3R)-3-aminocyclopentyl]propanoatehydrochloride,cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology :
- Research indicates that rac-ethyl 3-[(1R,3R)-3-aminocyclopentyl]propanoate hydrochloride has potential as a modulator of neurotransmitter systems. Its structural similarity to known neurotransmitter analogs suggests it may influence dopaminergic and serotonergic pathways, making it a candidate for studying treatments for conditions such as depression and anxiety disorders .
- Antidepressant Activity :
- Pain Management :
Pharmacological Studies
-
Pharmacokinetics :
- Studies on the pharmacokinetics of rac-ethyl 3-[(1R,3R)-3-aminocyclopentyl]propanoate hydrochloride indicate favorable absorption and distribution characteristics. The compound demonstrates a moderate half-life, suggesting potential for sustained therapeutic effects with appropriate dosing regimens .
- Safety and Toxicology :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopentyl group can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The ester group may undergo hydrolysis to release the active amine, which can then interact with its target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred values due to absence in evidence.
Key Observations:
The spirocyclic tert-butoxy group in introduces steric bulk and oxidative stability, contrasting with the target’s planar cyclopentane.
Molecular Weight Trends :
- The target’s estimated weight (257.74 g/mol) is lower than difluorophenyl analogs (265.69 g/mol) due to the absence of fluorine atoms .
Stereochemical Impact: The cis-cyclopentyl configuration in the target may improve solubility relative to trans isomers, as observed in other cyclopentane derivatives (e.g., cis-aminocyclohexanes show 20–30% higher aqueous solubility) .
Functional Group Reactivity :
- The thiolane sulfone in exhibits distinct metabolic pathways (e.g., sulfone reduction) compared to the target’s ester hydrolysis.
Research Findings and Implications
- Solubility : The cis-amine and hydrochloride salt likely enhance aqueous solubility, critical for bioavailability in drug formulations.
- Metabolic Stability : The cyclopentyl group may resist oxidative degradation better than phenyl or spirocyclic systems .
- Synthetic Utility : Ethyl ester derivatives (e.g., ) are widely used as intermediates in protease inhibitor synthesis, suggesting similar applications for the target compound.
Biological Activity
The compound rac-ethyl 3-[(1R,3R)-3-aminocyclopentyl]propanoate hydrochloride, cis, is a chiral derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : rac-ethyl 3-[(1R,3R)-3-aminocyclopentyl]propanoate hydrochloride
- Molecular Formula : C10H18ClN
- Molecular Weight : 193.71 g/mol
- CAS Number : 1627181-42-3
The biological activity of rac-ethyl 3-[(1R,3R)-3-aminocyclopentyl]propanoate hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors. It exhibits significant affinity for the following:
- Serotonin Receptors : Particularly the 5-HT_1A and 5-HT_2A receptors, which are implicated in mood regulation and anxiety.
- Dopamine Receptors : It has shown potential in modulating dopaminergic pathways, which are crucial for cognitive functions and motor control.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have explored the pharmacological effects of rac-ethyl 3-[(1R,3R)-3-aminocyclopentyl]propanoate hydrochloride:
-
Study on Anxiety Reduction :
- Objective : To evaluate the anxiolytic effects in animal models.
- Findings : The compound significantly reduced anxiety-like behaviors in mice subjected to stress tests.
- : Suggests potential as a therapeutic agent for anxiety disorders.
-
Neuroprotective Effects :
- Objective : To assess neuroprotective properties in models of neurodegeneration.
- Findings : Demonstrated a protective effect on dopaminergic neurons in vitro.
- : Indicates a possible role in treating neurodegenerative diseases like Parkinson's.
Discussion
The diverse biological activities of rac-ethyl 3-[(1R,3R)-3-aminocyclopentyl]propanoate hydrochloride highlight its potential as a multi-target drug candidate. Its interactions with serotonin and dopamine receptors suggest it could be beneficial in treating mood disorders and neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
